2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Catalog No.
S679080
CAS No.
58632-95-4
M.F
C₁₃H₁₄N₂O₃
M. Wt
246.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitri...

CAS Number

58632-95-4

Product Name

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

IUPAC Name

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate

Molecular Formula

C₁₃H₁₄N₂O₃

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+

InChI Key

QQWYQAQQADNEIC-RVDMUPIBSA-N

SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Synonyms

2-(tert.-Butoxycarbonyloxyimino)phenylacetonitrile; Boc-ON; NSC 328381; α-[[[(1,1-Dimethylethoxy)carbonyl]oxy]imino]benzeneacetonitrile;

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1

Synthesis and Chemical Properties:

  • Boc-ON is a chemical compound used in organic synthesis as a reagent for the introduction of a Boc (tert-butoxycarbonyl) protecting group.
  • It is synthesized from various starting materials depending on the specific reaction conditions, but commonly involves the reaction of a phenylacetonitrile derivative with sodium tert-butoxide and an oxime.
  • Boc-ON is a stable solid at room temperature but can decompose upon heating [].

Applications in Organic Synthesis:

  • The primary application of Boc-ON lies in its ability to introduce a Boc protecting group onto amines. The Boc group is a widely used protecting group in organic synthesis due to its ease of introduction and removal under specific conditions [].
  • By protecting amines with Boc, chemists can selectively modify other functional groups within a molecule without affecting the protected amine. This temporary protection strategy is crucial in the multi-step synthesis of complex molecules.

Safety and Handling:

  • Boc-ON is classified as a harmful substance and can be toxic if swallowed or inhaled. It can also cause skin and eye irritation [].
  • It is essential to handle Boc-ON with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, with the chemical formula C₁₃H₁₄N₂O₃, is a compound notable for its role in organic synthesis and as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the oxime functional group enhances its reactivity, making it useful in various chemical transformations.

The compound is versatile in its chemical behavior, participating in several types of reactions:

  • Nucleophilic Substitution: The oxime group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.
  • Cyclization: It can participate in cyclization reactions, forming more complex cyclic structures.
  • Condensation Reactions: The compound can condense with aldehydes or ketones to form oxime derivatives.

These reactions make 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile a valuable intermediate in synthetic organic chemistry .

Several methods have been developed for synthesizing 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile:

  • Direct Reaction of Phenylacetonitrile: This method involves reacting phenylacetonitrile with tert-butoxycarbonyl hydroxylamine under controlled conditions.
  • One-Pot Reactions: Recent studies have demonstrated one-pot methods that allow for the conversion of azides to Boc-protected amines using this compound as an intermediate. This method simplifies the synthesis process and improves yield .
  • Use of Protecting Groups: The incorporation of protecting groups during the synthesis helps in selectively modifying functional groups without affecting others.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is primarily used in:

  • Organic Synthesis: As a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.
  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies focusing on reaction mechanisms and new synthetic methodologies.

Several compounds share structural similarities with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, including:

Compound NameStructure FeaturesUnique Properties
2-(Benzoyloxyimino)-2-phenylacetonitrileBenzoyl group instead of tert-butoxycarbonylDifferent steric effects influencing reactivity
2-(Acetoxyimino)-2-phenylacetonitrileAcetyl group replacing tert-butoxycarbonylMore reactive due to less steric hindrance
2-(Methoxyimino)-2-phenylacetonitrileMethoxy group insteadLower molecular weight may affect solubility

The uniqueness of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile lies in its combination of stability due to the bulky tert-butoxycarbonyl group and reactivity from the oxime functionality, making it particularly useful as a protecting agent in synthetic chemistry .

XLogP3

3.3

UNII

F039SLP7BB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

58632-95-4

General Manufacturing Information

Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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